Daucene
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Overview
Description
Daucene is a natural product that has gained attention from the scientific community due to its potential therapeutic properties. It is a sesquiterpene lactone that can be extracted from various plants, including Ambrosia artemisiifolia, Ambrosia tenuifolia, and Inula helenium. In recent years, daucene has been studied extensively for its potential applications in the fields of medicine and agriculture.
Scientific Research Applications
Glucocorticoid Receptor Modulation
Daucene and its derivatives have demonstrated potential in modulating glucocorticoid receptor (GR) activities. For instance, a study by Popović et al. (2017) isolated compounds from Laserpitium zernyi, including daucene derivatives, which showed significant inhibition of pro-inflammatory transcription factors NF-κB and AP-1. This suggests daucene compounds may be valuable in exploring new treatments involving GR modulation, particularly for inflammatory conditions (Popović et al., 2017).
Chemical Synthesis and Mechanisms
Daucene's synthesis involves complex chemical processes, which have been a subject of study. Park and Little (2008) discussed electrochemically mediated rearrangements in synthesizing daucene, highlighting the intricacies of its chemical formation. This research contributes to a better understanding of the synthesis of natural products like daucene (Park & Little, 2008).
Enantioselective Total Syntheses
Bennett and Stoltz (2013) presented a method to synthesize daucene and related compounds through an enantioselective process. This approach utilizes key intermediates, enabling the production of daucene with specific spatial configurations, which is crucial for the compound's biological activity (Bennett & Stoltz, 2013).
Sesquiterpene Lactones and Ester Derivatives
Research by Miski and Mabry (1986) explored daucene esters and lactones in Ferula communis, contributing to the understanding of the chemical diversity of daucene and its derivatives. Such studies help in identifying new compounds for potential pharmacological use (Miski & Mabry, 1986).
Information Theory in Organic Syntheses
Barone et al. (2003) applied information theory to analyze and compare organic syntheses leading to daucene, providing insights into the complexity of molecular structures and synthesis strategies. This innovative approach helps in understanding and optimizing synthetic processes (Barone et al., 2003).
properties
CAS RN |
16661-00-0 |
---|---|
Product Name |
Daucene |
Molecular Formula |
C15H24 |
Molecular Weight |
204.35 g/mol |
IUPAC Name |
6,8a-dimethyl-3-propan-2-yl-2,4,5,8-tetrahydro-1H-azulene |
InChI |
InChI=1S/C15H24/c1-11(2)13-8-10-15(4)9-7-12(3)5-6-14(13)15/h7,11H,5-6,8-10H2,1-4H3 |
InChI Key |
MGMBZNCFUFRSSP-UHFFFAOYSA-N |
SMILES |
CC1=CCC2(CCC(=C2CC1)C(C)C)C |
Canonical SMILES |
CC1=CCC2(CCC(=C2CC1)C(C)C)C |
Other CAS RN |
16661-00-0 |
synonyms |
1,2,4,5,8,8a-Hexahydro-6,8a-dimethyl-3-isopropylazulene |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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